YK-3-237

Catalog No.
S548584
CAS No.
1268159-09-6
M.F
C19H21BO7
M. Wt
372.17684
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YK-3-237

CAS Number

1268159-09-6

Product Name

YK-3-237

IUPAC Name

(E)-(2-methoxy-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenyl)boronic acid

Molecular Formula

C19H21BO7

Molecular Weight

372.17684

InChI

InChI=1S/C19H21BO7/c1-24-16-9-12(5-7-14(16)20(22)23)6-8-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b8-6+

InChI Key

KTWGDOOKBJBHTF-SOFGYWHQSA-N

SMILES

COC1=C(OC)C(OC)=CC(C(/C=C/C2=CC=C(B(O)O)C(OC)=C2)=O)=C1

Solubility

Soluble in DMSO, not in water

Synonyms

YK3237; YK3237; YK 3237.

Description

The exact mass of the compound YK-3-237 is 372.13803 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

YK-3-237 is a synthetic compound classified as a chalcone derivative and recognized as a potent activator of sirtuin 1 (SIRT1), a member of the sirtuin family of proteins involved in various cellular processes including aging, metabolism, and stress responses. Its chemical structure is characterized by a specific arrangement of aromatic rings and functional groups that contribute to its biological activity. YK-3-237 is notable for its role in enhancing sperm capacitation, a critical process in male fertility that prepares sperm for successful fertilization .

Primarily related to its function as a SIRT1 activator. It interacts with various substrates involved in cellular signaling pathways, influencing processes such as:

  • Protein Acetylation: YK-3-237 modulates the acetylation status of proteins, particularly affecting lysine residues. This modulation can lead to downstream effects on protein function and stability.
  • Phosphorylation Events: The compound has been shown to increase protein tyrosine phosphorylation levels in spermatozoa, which is crucial for capacitation and acrosome reaction .
  • Calcium Mobilization: YK-3-237 enhances intracellular calcium levels through mechanisms independent of the CatSper calcium channel, which is significant for sperm motility and function .

The synthesis of YK-3-237 typically involves multi-step organic reactions that may include:

  • Formation of Chalcone Core: The initial step often involves the condensation of appropriate aromatic aldehydes with acetophenone derivatives under basic conditions.
  • Functional Group Modifications: Subsequent reactions may introduce or modify functional groups to enhance bioactivity or solubility.
  • Purification: The final product is purified using techniques such as column chromatography to obtain high-purity YK-3-237 suitable for biological studies .

YK-3-237 has several applications across different fields:

  • Reproductive Medicine: Its role as a SIRT1 activator makes it a candidate for enhancing male fertility treatments by improving sperm quality and function.
  • Cancer Research: The compound has shown potential in inhibiting the proliferation of cancer cells, particularly those expressing mutant forms of p53, indicating its utility in oncology research .
  • Biochemical Research: As a reagent, YK-3-237 is used to study sirtuin biology and related signaling pathways in various cellular contexts.

Studies have demonstrated that YK-3-237 interacts with multiple cellular pathways:

  • SIRT1 Pathway: It enhances SIRT1 activity, leading to alterations in protein acetylation and subsequent effects on gene expression related to cell survival and metabolism.
  • Calcium Signaling Pathways: The compound's ability to elevate intracellular calcium levels suggests interactions with calcium-dependent signaling mechanisms critical for sperm function .

These interactions highlight its potential as a therapeutic agent in both reproductive health and cancer treatment.

Several compounds share structural or functional similarities with YK-3-237. Here are some notable examples:

Compound NameStructure TypePrimary ActivityUnique Features
ResveratrolStilbene derivativeSIRT1 activationAntioxidant properties
SirtinolSirtuin inhibitorInhibition of sirtuinsDirectly inhibits SIRT1
NicotinamideAmide derivativeSIRT1 activationPrecursor for NAD+ synthesis
EX527SIRT1 inhibitorInhibition of SIRT1Selective inhibition

Uniqueness of YK-3-237

YK-3-237 stands out due to its dual role as both an activator of SIRT1 and its specific effects on sperm capacitation processes. Unlike other compounds that may only inhibit or activate sirtuins without specific applications in reproductive biology, YK-3-237 directly influences key events critical for male fertility. Its unique mechanism involving calcium signaling further differentiates it from other sirtuin modulators.

Nomenclature and Identification Parameters

IUPAC Naming and Chemical Identifiers

YK-3-237 is systematically named according to IUPAC nomenclature as B-[2-Methoxy-5-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]phenyl]boronic acid [3] [5] [6]. This comprehensive name reflects the compound's complex structure, incorporating both the boronic acid functionality and the chalcone backbone with specific stereochemical designation.

The compound is assigned the PubChem identification number 24881094, providing a unique database identifier for computational and research applications [3]. The InChI Key for YK-3-237 is AKNGHUAJAODDJA-FNORWQNLSA-N, which serves as a standardized molecular identifier that enables precise chemical structure representation across different database systems [3] [12].

The SMILES notation for YK-3-237 is COc1ccc(\C=C\C(=O)c2cc(OC)c(OC)c(OC)c2)cc1B(O)O, which provides a linear text representation of the molecular structure including stereochemical information [3] [7]. This notation clearly indicates the E-configuration of the double bond through the backslash notation, distinguishing it from potential Z-isomers.

ParameterValue
IUPAC NameB-[2-Methoxy-5-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]phenyl]boronic acid
Common NameYK-3-237
PubChem ID24881094
InChI KeyAKNGHUAJAODDJA-FNORWQNLSA-N
SMILESCOc1ccc(\C=C\C(=O)c2cc(OC)c(OC)c(OC)c2)cc1B(O)O
Physical FormCrystalline solid

CAS Registry Information

YK-3-237 is registered with the Chemical Abstracts Service under the CAS Registry Number 1215281-19-8 [3] [4] [5] [6]. This unique identifier is universally recognized in chemical databases and regulatory systems worldwide, facilitating accurate identification and communication about this specific compound. The CAS number ensures that YK-3-237 can be unambiguously identified across different naming systems and international borders, which is particularly important for research coordination and regulatory compliance.

The compound is typically supplied with a purity of ≥98% as determined by High-Performance Liquid Chromatography, making it suitable for research applications requiring high chemical purity [3] [4] [6]. The ultraviolet-visible spectroscopy characteristics show maximum absorption wavelengths at 224, 276, and 344 nanometers, which are consistent with the extended conjugation system present in the chalcone structure [6].

Molecular Structure and Configuration

Molecular Formula and Weight

YK-3-237 possesses the molecular formula C19H21BO7, indicating a composition of nineteen carbon atoms, twenty-one hydrogen atoms, one boron atom, and seven oxygen atoms [3] [4] [5] [13]. The molecular weight is precisely 372.18 grams per mole, which is significantly higher than many chalcone derivatives due to the presence of the boronic acid group and multiple methoxy substituents [3] [4] [13].

The molecular composition reflects the compound's classification as a boronic acid-substituted chalcone derivative [6]. The seven oxygen atoms are distributed among the boronic acid functional group (two hydroxyl groups), four methoxy groups (one on the B-ring and three on the A-ring), and one carbonyl oxygen in the chalcone linker [3] [6]. This oxygen-rich structure contributes to the compound's polarity and potential for hydrogen bonding interactions.

Molecular ParameterValue
Molecular FormulaC19H21BO7
Molecular Weight372.18 g/mol
Carbon Atoms19
Hydrogen Atoms21
Boron Atoms1
Oxygen Atoms7
Monoisotopic Mass372.131074

Stereochemical Considerations

The stereochemistry of YK-3-237 is primarily defined by the configuration of the α,β-unsaturated ketone system within the chalcone framework [3] [12]. The compound exists preferentially in the E-configuration (trans), where the carbonyl group and the 3,4,5-trimethoxyphenyl ring are positioned on opposite sides of the double bond [3] [12] [25]. This E-configuration is thermodynamically more stable than the corresponding Z-isomer due to reduced steric hindrance between the bulky aromatic systems [17] [25].

Crystallographic data indicate that YK-3-237 maintains an essentially planar conformation, which is characteristic of chalcone derivatives [12]. The E-configuration is crucial for biological activity, as it allows optimal spatial arrangement for interaction with target proteins [25] [29]. Unlike many stilbene-based compounds where the Z-configuration is preferred for activity, chalcone derivatives typically exhibit enhanced activity in the E-form due to the different electronic and steric requirements of the α,β-unsaturated ketone system [17] [25].

The compound contains one E/Z center as indicated in structural databases, with no defined stereocenters present in the molecule [12]. The optical activity is reported as none, confirming the absence of chiral centers in the molecular structure [12]. The planar arrangement of the molecule facilitates π-π stacking interactions and contributes to the crystalline stability of the compound [6].

Key Functional Groups and Their Arrangements

YK-3-237 contains several distinct functional groups that define its chemical reactivity and biological properties [3] [6] [18]. The boronic acid group (-B(OH)2) is positioned ortho to a methoxy group on the B-ring, creating a specific electronic environment that influences both the acidity of the boronic acid and its Lewis acid properties [3] [18] [24]. Boronic acids typically exhibit pKa values around 9, but the presence of electron-donating methoxy groups can modulate this acidity [18].

The α,β-unsaturated ketone system forms the central chalcone framework, with the carbonyl group conjugated to the ethylenic double bond [3] [6] [17]. This conjugation extends throughout the molecular system, creating an extended π-electron system that contributes to the compound's ultraviolet absorption characteristics [6] [17]. The 3,4,5-trimethoxyphenyl group (A-ring) provides significant electron donation through resonance effects of the three methoxy substituents [3] [26].

The methoxy groups are strategically positioned to influence both electronic properties and molecular recognition [3] [26]. The three methoxy groups on the A-ring are arranged in the classic 3,4,5-pattern commonly found in bioactive natural products, while the single methoxy group on the B-ring is positioned ortho to the boronic acid functionality [3]. This arrangement creates distinct electronic environments that can participate in hydrogen bonding and van der Waals interactions [26] [28].

Functional GroupPosition/DescriptionChemical Formula
Boronic acidAttached to B-ring at ortho position to methoxy-B(OH)2
Methoxy groups (A-ring)Three methoxy substituents on 3,4,5-trimethoxyphenyl ring3 × -OCH3
Methoxy group (B-ring)Single methoxy group at ortho position to boronic acid-OCH3
α,β-Unsaturated ketoneChalcone linker with conjugated C=C-C=O system-CO-CH=CH-
Aromatic ringsTwo substituted benzene rings (A and B rings)2 × C6H3-
Alkene (E-configuration)Trans configuration of the ethylenic bridgeC=C (E)

Structural Relationship to Combretastatin A-4

YK-3-237 exhibits a well-defined structural relationship to Combretastatin A-4, sharing the characteristic 3,4,5-trimethoxyphenyl A-ring that is essential for tubulin-binding activity [6] [11] [33]. Combretastatin A-4 possesses the molecular formula C18H20O5 with a molecular weight of 316.35 grams per mole, making it smaller than YK-3-237 due to the absence of the boronic acid group [34] [36] [37]. Both compounds feature the trimethoxyphenyl moiety, which has been identified as a critical pharmacophore for interaction with the colchicine binding site of tubulin [10] [33].

The fundamental structural difference lies in the bridging system connecting the two aromatic rings [6] [11]. Combretastatin A-4 employs a stilbene bridge in the Z-configuration, while YK-3-237 utilizes an α,β-unsaturated ketone system in the E-configuration [6] [11] [34]. This modification transforms the compound from a stilbenoid to a chalcone derivative, altering both the electronic properties and the spatial arrangement of the pharmacophore elements [6] [10].

The B-ring substitution patterns also differ significantly between the two compounds [3] [34]. Combretastatin A-4 features a 3-hydroxy-4-methoxyphenyl B-ring, while YK-3-237 incorporates a 2-methoxy-4-(boronic acid)phenyl system [3] [34]. This substitution represents a strategic modification designed to introduce Lewis acid properties through the boronic acid functionality while maintaining structural similarity to the parent compound [6] [10].

Structural FeatureYK-3-237Combretastatin A-4
Molecular FormulaC19H21BO7C18H20O5
Molecular Weight (g/mol)372.18316.35
Ring System A3,4,5-Trimethoxyphenyl3,4,5-Trimethoxyphenyl
Ring System B2-Methoxy-4-(boronic acid)phenyl3-Hydroxy-4-methoxyphenyl
Ethylene Bridgeα,β-Unsaturated ketone (E-configuration)Stilbene (Z-configuration)
Key SubstituentsBoronic acid group (-B(OH)2)Hydroxyl group (-OH)
Unique FeaturesChalcone with boronic acid substitutionNatural stilbenoid compound
Core SimilarityShares 3,4,5-trimethoxyphenyl A-ringParent compound for YK-3-237 design

Comparative Structural Analysis with Other Chalcones

YK-3-237 represents a unique member of the chalcone family due to its incorporation of both boronic acid functionality and the characteristic trimethoxyphenyl substitution pattern [6] [39]. Most chalcone derivatives lack the boronic acid group, instead featuring various hydroxyl, methoxy, or halogen substituents on the aromatic rings [17] [20] [38]. The presence of the boronic acid group in YK-3-237 distinguishes it from conventional chalcones and introduces Lewis acid properties that are absent in typical chalcone structures [6] [18] [39].

The stereochemical preference for the E-configuration in YK-3-237 aligns with general chalcone behavior, where the trans-arrangement is thermodynamically favored due to reduced steric interactions [17] [25] [29]. However, the specific electronic environment created by the boronic acid and methoxy substituents may influence the stability difference between E and Z isomers compared to simpler chalcone systems [17] [25]. The extended conjugation system in YK-3-237, enhanced by the electron-donating methoxy groups, creates a more polarizable π-electron system than found in basic chalcone structures [17] [26].

Comparative studies of chalcone derivatives reveal that the 3,4,5-trimethoxyphenyl substitution pattern is relatively uncommon in synthetic chalcones, making YK-3-237 structurally distinctive within this compound class [17] [20] [33]. The combination of this specific substitution pattern with boronic acid functionality represents a hybrid approach that merges the structural features of natural product-derived pharmacophores with synthetic organoboron chemistry [6] [10] [39]. This structural combination positions YK-3-237 as a unique bridge between traditional chalcone chemistry and modern medicinal chemistry approaches utilizing boronic acid derivatives [6] [18] [39].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

372.13803

Appearance

White solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Yi YW, Kang HJ, Kim HJ, Kong Y, Brown ML, Bae I. Targeting mutant p53 by a SIRT1 activator YK-3-237 inhibits the proliferation of triple-negative breast cancer cells. Oncotarget. 2013 Jul;4(7):984-94. PubMed PMID: 23846322; PubMed Central PMCID: PMC3759676.
2: Ponnusamy M, Zhuang MA, Zhou X, Tolbert E, Bayliss G, Zhao TC, Zhuang S. Activation of Sirtuin-1 Promotes Renal Fibroblast Activation and Aggravates Renal Fibrogenesis. J Pharmacol Exp Ther. 2015 Aug;354(2):142-51. doi: 10.1124/jpet.115.224386. Epub 2015 May 28. PubMed PMID: 26022003; PubMed Central PMCID: PMC4518074.

Explore Compound Types